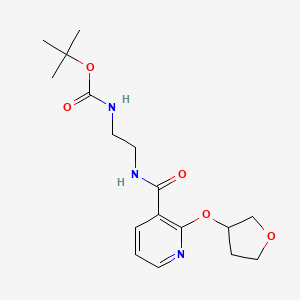

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

CAS No.: 2034299-35-7

Cat. No.: VC4246039

Molecular Formula: C17H25N3O5

Molecular Weight: 351.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034299-35-7 |

|---|---|

| Molecular Formula | C17H25N3O5 |

| Molecular Weight | 351.403 |

| IUPAC Name | tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |

| Standard InChI | InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) |

| Standard InChI Key | PPCZQYTVWFJEBT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |

Introduction

Chemical Identity and Molecular Properties

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate belongs to the class of carbamate-protected amines, with a molecular formula of C₁₇H₂₅N₃O₅ and a molecular weight of 351.4 g/mol . Its structure comprises three distinct regions:

-

A nicotinamide moiety (pyridine-3-carboxamide), which serves as a hydrogen-bond acceptor and donor.

-

A tetrahydrofuran-3-yloxy group, introducing stereochemical complexity and influencing solubility.

-

A tert-butyl carbamate (Boc) group, which protects the primary amine during synthetic steps.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2034299-35-7 | |

| Molecular Formula | C₁₇H₂₅N₃O₅ | |

| Molecular Weight | 351.4 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported |

The absence of reported melting and boiling points suggests that this compound is typically handled in solution or as an amorphous solid in laboratory settings .

Synthesis and Reaction Optimization

The synthesis of tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate follows a multi-step protocol, leveraging carbodiimide-mediated coupling and protective group strategies.

Key Synthetic Steps

-

Boc Protection of the Primary Amine:

The ethylenediamine backbone is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C, achieving yields of 72–90% . This step prevents unwanted side reactions during subsequent coupling. -

Nicotinamide Coupling:

The tetrahydrofuran-3-yloxy-nicotinic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in acetonitrile or DMF. Nucleophilic attack by the Boc-protected ethylenediamine yields the intermediate amide . -

Deprotection and Final Modification:

Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the primary amine for further functionalization, such as conjugation to fatty acids or fluorophores .

Table 2: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, CH₂Cl₂, 0°C → RT | 72% | |

| Amide Coupling | EDCI, HOBt, CH₃CN, 20°C, 18h | 30–49% | |

| Deprotection | 25% TFA in CH₂Cl₂, RT, 3h | 90% |

Reaction yields for the amide coupling step vary due to steric hindrance from the tetrahydrofuran ring and competing side reactions. Optimized protocols using HATU/DIPEA in DMF at 50°C improve yields to 36–40% .

Structural and Stereochemical Analysis

The compound’s structure was confirmed via ¹H NMR and mass spectrometry . Key spectral features include:

-

¹H NMR (CDCl₃): δ 1.44 ppm (s, 9H, Boc CH₃), 3.33–3.95 ppm (m, 4H, ethylenediamine and tetrahydrofuran CH₂), 8.02 ppm (s, 2H, pyridine H) .

-

MS (ESI+): m/z 351.4 [M+H]⁺, consistent with the molecular formula .

The tetrahydrofuran-3-yloxy group introduces a chiral center at C3, necessitating enantioselective synthesis or resolution for applications requiring stereochemical purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume